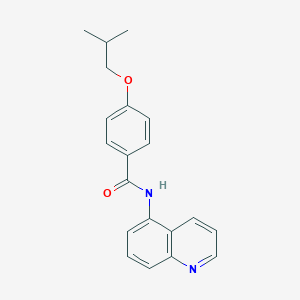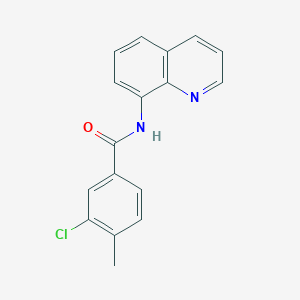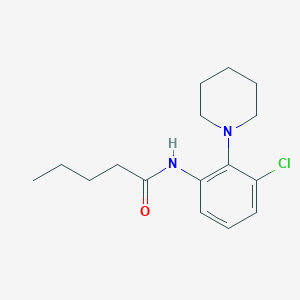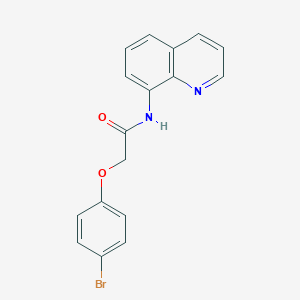![molecular formula C20H17ClN2O4S B244458 N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide, commonly known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential applications in treating neurological disorders. TAK-915 is a potent and selective inhibitor of the neurokinin-1 (NK1) receptor, which plays a crucial role in regulating neurotransmitter release and modulating pain perception.
科学研究应用
TAK-915 has been extensively studied for its potential applications in treating various neurological disorders, including depression, anxiety, and substance abuse disorders. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor has been implicated in the regulation of mood, stress, and reward pathways, making it an attractive target for drug development. TAK-915 has shown promising results in preclinical studies, demonstrating its ability to modulate neurotransmitter release and reduce anxiety-like behavior in animal models.
作用机制
TAK-915 exerts its pharmacological effects by selectively binding to and inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating neurotransmitter release, including substance P, a neuropeptide involved in pain perception and stress response. By inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, TAK-915 can modulate neurotransmitter release and alter neuronal activity, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, TAK-915 has been shown to reduce anxiety-like behavior, increase exploratory activity, and improve cognitive function. TAK-915 has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in regulating mood and behavior.
实验室实验的优点和局限性
One of the major advantages of TAK-915 is its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, which reduces the risk of off-target effects. TAK-915 has also shown good bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-915 is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on TAK-915. One area of interest is its potential applications in treating substance abuse disorders, particularly opioid addiction. TAK-915 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, making it a promising candidate for further development. Another area of interest is its potential applications in treating neurodegenerative disorders, such as Alzheimer's disease. TAK-915 has been shown to improve cognitive function and reduce neuroinflammation in animal models, suggesting its potential neuroprotective effects. Further research is needed to explore these potential applications and determine the safety and efficacy of TAK-915 in human clinical trials.
Conclusion
In conclusion, TAK-915 is a novel compound that has shown promising results in preclinical studies for its potential applications in treating various neurological disorders. Its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor and its ability to modulate neurotransmitter release make it an attractive target for drug development. Further research is needed to explore its potential applications and determine its safety and efficacy in human clinical trials.
合成方法
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-chlorophenylthioacetic acid. This intermediate is then reacted with 4-methoxyaniline to form the corresponding amide. The amide is then treated with furan-2-carboxylic acid and a coupling reagent to form TAK-915. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
属性
分子式 |
C20H17ClN2O4S |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-9-6-14(22-20(25)18-3-2-10-27-18)11-16(17)23-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
InChI 键 |
VIXODTJWCALXOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)




![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)